Methyl 4-(benzylcarbamoyl)cubane-1-carboxylate
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Overview
Description
Methyl 4-(benzylcarbamoyl)cubane-1-carboxylate is a synthetic organic compound with the molecular formula C₁₈H₁₇NO₃ and a molecular weight of 295.33 g/mol . This compound features a cubane core, a highly strained and unique structure, which makes it an interesting subject for research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzylcarbamoyl)cubane-1-carboxylate typically involves the following steps:
Formation of the Cubane Core: The cubane core can be synthesized through a series of cycloaddition reactions starting from simple hydrocarbons.
Functionalization: The cubane core is then functionalized to introduce the carboxylate and benzylcarbamoyl groups. This can be achieved through various organic reactions such as esterification and amide formation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzylcarbamoyl)cubane-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: Various substitution reactions can be performed to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 4-(benzylcarbamoyl)cubane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying the reactivity of cubane derivatives.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It may be used in the development of new materials with unique properties due to the cubane core.
Mechanism of Action
The mechanism by which Methyl 4-(benzylcarbamoyl)cubane-1-carboxylate exerts its effects is not fully understood. its unique cubane structure allows it to interact with various molecular targets in ways that are different from more common organic compounds. The pathways involved likely include interactions with enzymes and receptors, leading to potential biological activity.
Comparison with Similar Compounds
Similar Compounds
Cubane Derivatives: Other cubane derivatives, such as cubane-1,4-dicarboxylic acid and cubane-1,4-diamine, share the cubane core but differ in their functional groups.
Benzylcarbamoyl Compounds: Compounds like benzylcarbamoyl chloride and benzylcarbamoyl acetate have similar functional groups but lack the cubane core.
Uniqueness
Methyl 4-(benzylcarbamoyl)cubane-1-carboxylate is unique due to the combination of the cubane core and the benzylcarbamoyl functional group
Properties
IUPAC Name |
methyl 4-(benzylcarbamoyl)cubane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-22-16(21)18-12-9-13(18)11-14(18)10(12)17(9,11)15(20)19-7-8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTAPOKNPDZXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)NCC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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